



JNJ-28583867: Application Notes and Protocols for Sleep-Wake Cycle Research

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Compound of Interest		
Compound Name:	JNJ-28583867	
Cat. No.:	B10849625	Get Quote

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Introduction

JNJ-28583867 is a potent and selective dual-action compound that functions as both a histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SRI).[1][2][3] This unique pharmacological profile makes it a valuable tool for investigating the neurobiological mechanisms underlying sleep-wake cycles, as well as for preclinical research into conditions characterized by disruptions in sleep and wakefulness. These application notes provide an overview of JNJ-28583867 and detailed protocols for its use in sleep-wake research.

Mechanism of Action

JNJ-28583867 exhibits high affinity for the human histamine H3 receptor (Ki = 10.6 nM) and the human serotonin transporter (SERT) (Ki = 3.7 nM).[1][4] Its antagonist activity at the presynaptic histamine H3 autoreceptors leads to increased histamine release, a neurotransmitter known for its role in promoting wakefulness.[1][5] Simultaneously, its inhibition of SERT increases the synaptic availability of serotonin, a key modulator of sleep and mood.[1] [4] This dual mechanism suggests that JNJ-28583867 can potently modulate the sleep-wake cycle.

Data Presentation In Vitro Binding Affinities



Target	Species	Ki (nM)
Histamine H3 Receptor	Human	10.6[1][4]
Serotonin Transporter (SERT)	Human	3.7[1][4]
Norepinephrine Transporter (NET)	Human	~111
Dopamine Transporter (DAT)	Human	~111

In Vivo Effects on Sleep-Wake Architecture in Rats

Treatment (s.c.)	Time Spent Awake	NREM Sleep	REM Sleep
Vehicle	Baseline	Baseline	Baseline
JNJ-28583867 (1 mg/kg)	Increased	Decreased	Suppressed[1]
JNJ-28583867 (3 mg/kg)	Dose-dependent increase	Mirrored decrease to wakefulness	Potent suppression[1]

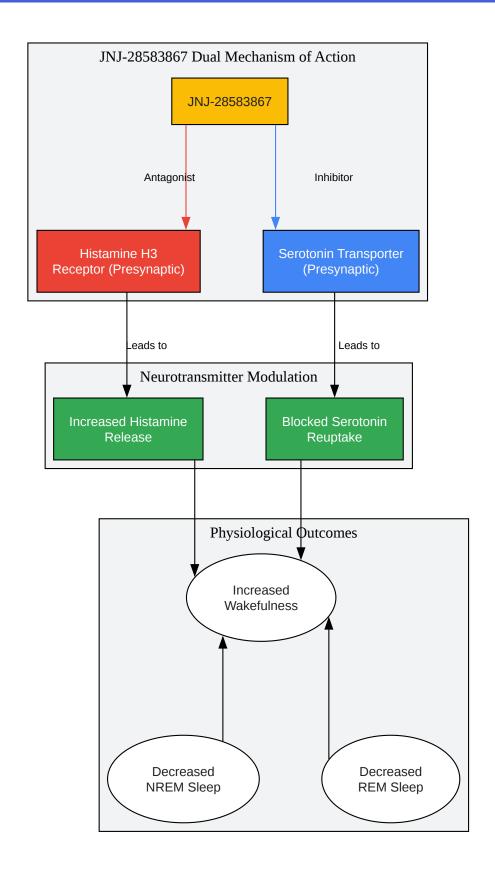
In Vivo Effects on Extracellular Neurotransmitter Levels

in Rat Cortex

Treatment (s.c.)	Serotonin	Norepinephrine	Dopamine
JNJ-28583867 (0.3 mg/kg)	Significantly increased	Smaller increase	Smaller increase[1]
JNJ-28583867 (3 mg/kg)	~8-fold increase (plateau)	~4-fold increase	~3-fold increase

Signaling Pathways and Experimental Workflow





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Caption: Signaling pathway of JNJ-28583867.



Experimental Protocols

Protocol 1: Evaluation of JNJ-28583867 on Sleep-Wake Architecture in Rats

This protocol details the methodology for assessing the effects of **JNJ-28583867** on the sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG).

- 1. Animals and Housing:
- Species: Male Sprague-Dawley rats (250-300g).
- Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle. Food and water are available ad libitum.
- 2. Surgical Implantation of EEG/EMG Electrodes:
- Anesthetize the rat (e.g., ketamine/xylazine cocktail, isoflurane).
- Secure the animal in a stereotaxic frame.
- Implant stainless-steel screw electrodes for EEG recording over the cortex (e.g., frontal and parietal).
- Implant wire electrodes into the nuchal muscles for EMG recording.
- Secure the electrode assembly to the skull with dental cement.
- Allow a recovery period of at least one week.
- 3. Habituation and Baseline Recording:
- Habituate the rats to the recording chambers and tethered recording setup for several days.
- Record baseline EEG/EMG data for at least 24 hours prior to drug administration to establish normal sleep-wake patterns.
- 4. Drug Preparation and Administration:

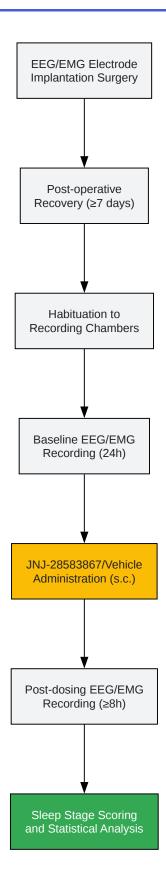
Methodological & Application





- Formulation: Dissolve **JNJ-28583867** in a suitable vehicle (e.g., sterile saline or 5% dextrose solution).
- Dosing: Administer JNJ-28583867 subcutaneously (s.c.) at doses of 1 and 3 mg/kg. A
 vehicle control group should be included.
- Timing: Administer the compound at the beginning of the light phase (the typical sleep period for rats).
- 5. Data Acquisition and Analysis:
- Record EEG and EMG signals continuously for at least 8 hours post-administration.
- Score the recordings in 10-30 second epochs into three stages: wakefulness, non-rapid eye
 movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria
 (e.g., high-amplitude slow waves for NREM, theta activity for REM, and high muscle tone for
 wakefulness).
- Calculate the total time spent in each stage and the latency to the onset of NREM and REM sleep.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects
 of different doses of JNJ-28583867 to the vehicle control.





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Caption: Experimental workflow for sleep-wake studies.



Protocol 2: In Vivo Microdialysis to Measure Extracellular Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure the effects of **JNJ-28583867** on extracellular levels of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.

- 1. Animals and Housing:
- · As described in Protocol 1.
- 2. Surgical Implantation of Microdialysis Guide Cannula:
- Anesthetize the rat and place it in a stereotaxic frame.
- Implant a guide cannula targeting the medial prefrontal cortex.
- Secure the cannula with dental cement and anchor screws.
- Allow a recovery period of at least 2-3 days.
- 3. Microdialysis Procedure:
- On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 μ L/min).
- Allow a stabilization period of at least 1-2 hours.
- Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
- 4. Drug Administration and Sample Collection:
- Administer JNJ-28583867 (0.3 and 3 mg/kg, s.c.) or vehicle.

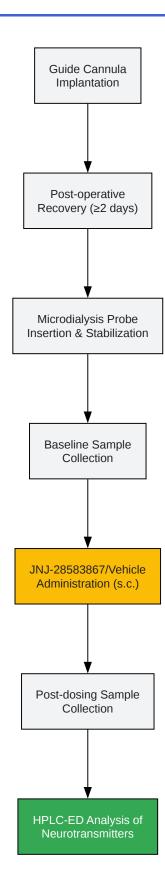
Methodological & Application





- Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.
- Store samples at -80°C until analysis.
- 5. Neurochemical Analysis:
- Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- Quantify the neurotransmitter concentrations and express them as a percentage of the baseline levels.
- Perform statistical analysis to determine the significance of changes in neurotransmitter levels following JNJ-28583867 administration.





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Caption: Workflow for in vivo microdialysis experiments.



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